![molecular formula C14H16N4O2S B14165675 5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine CAS No. 923582-83-6](/img/structure/B14165675.png)
5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolopyridine core, a pyrazole ring, and a butane sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Ring: This step may involve the reaction of the pyrrolopyridine intermediate with a pyrazole derivative under specific conditions.
Attachment of the Butane Sulfonyl Group: This final step could involve sulfonylation reactions using butane sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the butane sulfonyl group.
Reduction: Reduction reactions could target the pyrrolopyridine core or the pyrazole ring.
Substitution: Various substitution reactions could occur, especially at the sulfonyl group or the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine: can be compared with other pyrrolopyridine derivatives, pyrazole-containing compounds, and sulfonylated molecules.
Uniqueness
Structural Features: The combination of a pyrrolopyridine core, pyrazole ring, and butane sulfonyl group is unique and may confer specific chemical and biological properties.
Reactivity: The compound’s reactivity profile may differ from similar compounds due to the presence of multiple functional groups.
Propiedades
Número CAS |
923582-83-6 |
|---|---|
Fórmula molecular |
C14H16N4O2S |
Peso molecular |
304.37 g/mol |
Nombre IUPAC |
5-butylsulfonyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H16N4O2S/c1-2-3-4-21(19,20)11-5-12-13(10-6-17-18-7-10)9-16-14(12)15-8-11/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
OQMFVESTGUZXPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=CC2=C(NC=C2C3=CNN=C3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


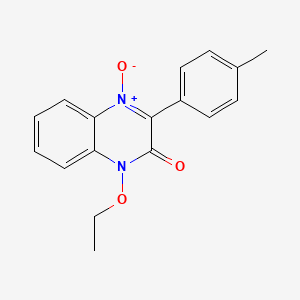
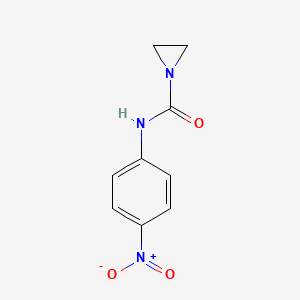
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
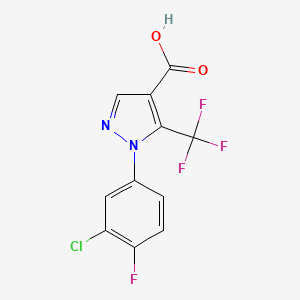
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)

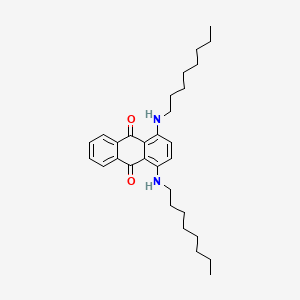

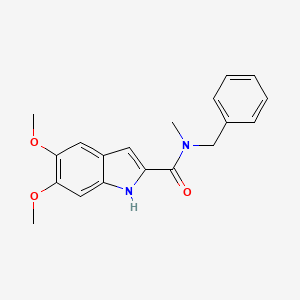
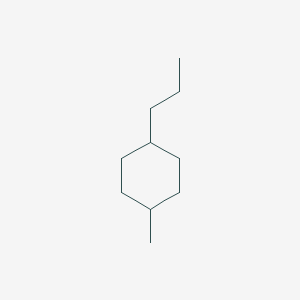
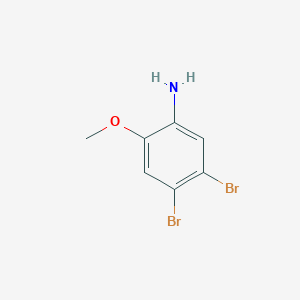
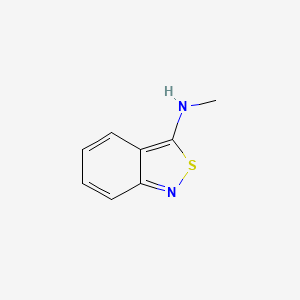
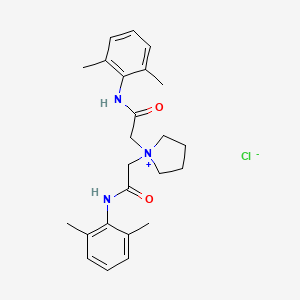
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
